N,N-Dimethylnonylamine N-oxide
Description
Overview of the Amine N-Oxide Class and Its Significance in Modern Chemistry
Amine N-oxides are a class of chemical compounds characterized by a dative bond between a nitrogen atom and an oxygen atom, with the general formula R₃N⁺-O⁻. researchgate.net This N-O bond is highly polar, giving these molecules a significant dipole moment and making them very hydrophilic, especially in smaller molecules. nih.gov Amine oxides are weak bases that can be protonated at low pH. researchgate.net
The synthesis of amine N-oxides is typically achieved through the oxidation of the corresponding tertiary amines. nih.govacs.org Hydrogen peroxide is a common and environmentally friendly oxidizing agent used for this purpose on both laboratory and industrial scales. nih.govresearchgate.net Other reagents like peracids or more specialized oxidants can also be employed. acs.org
The significance of amine N-oxides in modern chemistry is multifaceted:
Surfactants: Long-chain alkyl amine oxides, such as N,N-Dimethylnonylamine N-oxide, are widely used as amphoteric surfactants in consumer products like detergents, shampoos, and cleaning agents. researchgate.netjst.go.jp Their effectiveness often comes from the combination of two methyl groups and one long alkyl chain. researchgate.net
Oxidizing Agents and Intermediates: In synthetic organic chemistry, amine N-oxides serve as important intermediates and mild oxidizing agents. acs.org They are used in various reactions, including metal-catalyzed oxidations. acs.org
Medicinal Chemistry and Biology: The N-oxide functionality is found in various biologically active molecules and can be introduced to modify the properties of drugs, for instance, by increasing water solubility. nih.gov Some N-oxides are investigated as prodrugs. nih.gov In molecular biology, long-chain amine oxides are crucial for solubilizing, purifying, and crystallizing membrane proteins. researchgate.net
The properties of amine N-oxides can be tuned by altering the alkyl substituents on the nitrogen atom, making them a versatile class of compounds with broad applications. researchgate.net
Historical Context of this compound Investigations
While specific early research focusing exclusively on this compound is not extensively documented, its historical context is embedded in the broader investigation of long-chain amine oxides as commercially important surfactants. The preparation of mono-long chain amine oxide surfactants through the oxidation of tertiary amines became a subject of considerable commercial interest for their use in high-sudsing detergents. google.com
Research in the 1970s and 1980s explored the synthesis and properties of various N,N-dimethylalkylamine N-oxides and other long-chain amine oxides for detergent formulations. jst.go.jp These studies aimed to optimize their surfactant properties for cleaning applications. A 1976 paper by Marmer and Linfield, for instance, described the synthesis and surface-active properties of alkyl benzene-derived amine oxides for soap-based detergent formulations. jst.go.jp In 1985, Wang and Metcalfe developed a potentiometric titration method for determining unreacted amines in long-chain amine oxides, highlighting the analytical chemistry advancements supporting their commercial production. jst.go.jp
The general synthesis for N,N-dimethylalkylamine N-oxides involves the oxidation of the corresponding tertiary amine, Me₂NR, with hydrogen peroxide. researchgate.net This straightforward and efficient reaction facilitated the study and production of a wide range of amine oxides, including those with a nonyl (C9) chain. The focus of these earlier investigations was largely on the physicochemical properties relevant to their function as surfactants, such as micelle formation and surface tension reduction.
Current Research Landscape and Emerging Trends for this compound
The research landscape for this compound has expanded beyond its traditional role in detergents into more specialized areas of chemical and biological research.
Biochemical and Biophysical Research: A significant application of this compound is in the field of structural biology. It is included in detergent screening kits used for the crystallization of membrane proteins. sigmaaldrich.com The ability of long-chain amine oxides to form micelles allows them to solubilize and stabilize these proteins outside of their native membrane environment, which is a critical step for structural determination by X-ray crystallography. researchgate.netnih.gov While N,N-dimethyldodecylamine-N-oxide (LDAO) is one of the most successful detergents in this area, the inclusion of variants with different chain lengths, like the nonyl version, allows for finer tuning of the crystallization conditions. researchgate.netnih.gov
Analytical Chemistry: In the field of analytical separations, N,N-Dimethylnonylamine has been used as a charged modifier in capillary electrochromatography. The use of different hydrophobic tertiary amines, including the C9 version, has been shown to influence the enantioselectivity and retention of non-steroidal anti-inflammatory drugs. bts.gov This demonstrates the utility of the precursor amine in analytical method development, which can be extended to its N-oxide form for other applications.
Materials Science and Environmental Research: The broader class of long-chain amine oxides is being explored for new applications. For example, they are being investigated as synergists for kinetic hydrate (B1144303) inhibitors (KHIs) in the oil and gas industry to prevent the formation of gas hydrates in pipelines. acs.orgacs.org Furthermore, due to their widespread use in consumer products, the environmental fate and biodegradability of amine oxide surfactants are active areas of research. researchgate.netkao.comresearchgate.net Studies show that amine oxides are generally readily biodegradable under both aerobic and anaerobic conditions, which is a crucial factor for their environmental profile. researchgate.netresearchgate.net
The ongoing research into this compound and its analogs highlights a trend towards leveraging their unique amphiphilic and chemical properties for highly specific and advanced applications, from determining the structure of biological macromolecules to developing new materials and understanding environmental processes.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₅NO | nih.gov |
| IUPAC Name | N,N-dimethylnonan-1-amine oxide | nih.gov |
| Molecular Weight | 187.32 g/mol | nih.gov |
| Monoisotopic Mass | 187.193614421 Da | nih.gov |
| CAS Number | 2536-13-2 | nih.gov |
Table 2: General Applications of the Amine N-Oxide Class in Chemical Research
| Application Area | Description | Key Compound Examples |
| Surfactants | Used as foaming agents, emulsifiers, and stabilizers in detergents and personal care products. researchgate.netjst.go.jp | Long-chain N,N-dimethylalkylamine N-oxides |
| Protein Crystallography | Solubilization and stabilization of membrane proteins for structural studies. researchgate.netnih.gov | N,N-Dimethyldodecylamine-N-oxide (LDAO) |
| Organic Synthesis | Act as mild oxidizing agents and chemical intermediates in various reactions. acs.org | N-Methylmorpholine N-oxide (NMO) |
| Medicinal Chemistry | Used as prodrugs or to improve the solubility and pharmacokinetic properties of active compounds. nih.gov | Various drug candidates with N-oxide moieties |
| Materials Science | Investigated as components in formulations for gas hydrate inhibition. acs.org | Tri-n-pentylamine oxide (TnPeAO) |
Structure
3D Structure
Properties
CAS No. |
2536-13-2 |
|---|---|
Molecular Formula |
C11H25NO |
Molecular Weight |
187.32 g/mol |
IUPAC Name |
N,N-dimethylnonan-1-amine oxide |
InChI |
InChI=1S/C11H25NO/c1-4-5-6-7-8-9-10-11-12(2,3)13/h4-11H2,1-3H3 |
InChI Key |
XZEZLJBGDNUAQX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC[N+](C)(C)[O-] |
Canonical SMILES |
CCCCCCCCC[N+](C)(C)[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering for N,n Dimethylnonylamine N Oxide and Analogues
Direct Oxidation Pathways for Tertiary Amine N-Oxide Synthesis
Hydrogen peroxide (H₂O₂) is a widely utilized oxidant for the synthesis of N,N-Dimethylnonylamine N-oxide and its analogues due to its cost-effectiveness, high atom economy, and the generation of water as the sole byproduct. nih.govacs.org The direct oxidation of N,N-dimethylalkylamines, such as N,N-Dimethyldodecylamine and its homologues, with hydrogen peroxide has been shown to produce the corresponding N-oxides with high yields, often between 97-99.5%. researchgate.net
The general reaction is as follows: CH₃(CH₂)₈N(CH₃)₂ + H₂O₂ → CH₃(CH₂)₈N(O)(CH₃)₂ + H₂O
While effective, the uncatalyzed oxidation of tertiary amines with hydrogen peroxide can be a slow process, often necessitating elevated temperatures, prolonged reaction times, or a large excess of the oxidant to achieve complete conversion. nih.govacs.orgacs.org N-oxides can form stable hydrogen bonds with H₂O₂, which can complicate the removal of excess oxidant from the final product. nih.gov To overcome these limitations, catalytic systems are frequently employed to enhance the reaction rate and efficiency. acs.orggoogle.com
Peroxyacids, also known as peracids, are highly effective reagents for the oxidation of tertiary amines and serve as a potent alternative to hydrogen peroxide. nih.govwikipedia.orgpearson.com A commonly used peracid is meta-chloroperoxybenzoic acid (m-CPBA), which facilitates a concerted pathway for the oxidation of tertiary amines to their corresponding N-oxides. liverpool.ac.uk The reaction with m-CPBA is often rapid and high-yielding. liverpool.ac.uk However, a drawback of using peracids is their potential for lower functional group tolerance compared to catalyzed H₂O₂ systems, as they can react with other oxidizable groups like double bonds or thioethers. nih.gov
Caro's acid (peroxomonosulfuric acid, H₂SO₅) is another powerful oxidizing agent used for N-oxidation. wikipedia.org It is typically generated in situ and has been successfully applied in the synthesis of N-oxides from various nitrogen-containing compounds, including aminopyridines and chlorinated pyrazines. nih.govresearchgate.net The strong acidic medium often plays a role in the steric course of the oxidation. researchgate.net
Catalytic Strategies in N-Oxidation Processes
To improve the efficiency and sustainability of N-oxide synthesis, various catalytic systems have been developed. These catalysts often work in conjunction with milder oxidants like H₂O₂ or molecular oxygen, allowing for less stringent reaction conditions.
Acetic acid can serve as both a solvent and a catalyst in N-oxidation reactions. acs.orgresearchgate.net Its use in combination with oxidants like m-CPBA or hydrogen peroxide has been shown to be effective. For instance, a procedure using m-CPBA in acetic acid resulted in a high conversion (>99%) to the N-oxide product. acs.orgresearchgate.net When used with H₂O₂, acetic acid can facilitate the formation of peracetic acid in situ, which is a stronger oxidant than hydrogen peroxide itself. google.com The use of sodium perborate (B1237305) in acetic acid is another effective system for the oxidation of various amines to their N-oxides. organic-chemistry.org The acidic environment can enhance the reactivity of the oxidizing agent and improve the solubility of the amine substrates. nih.govacs.org
Biomimetic catalysis, inspired by biological redox processes, offers a mild and highly efficient route for N-oxidation. acs.org Flavin-catalyzed systems, using hydrogen peroxide as the primary oxidant, have been developed for the effective conversion of tertiary amines to N-oxides. acs.orgasianpubs.org These reactions are often fast and selective, with significant rate enhancements observed compared to the uncatalyzed reactions. researchgate.netacs.org
The catalyst, often an analogue of the biologically important flavin redox cofactor, activates the hydrogen peroxide to form a potent oxidizing intermediate, a flavin hydroperoxide. acs.org This system is environmentally attractive due to its use of H₂O₂ and its high efficiency under mild conditions. researchgate.netacs.org The catalytic cycle may require molecular oxygen for initiation. researchgate.net
| Amine Substrate | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|
| N-methylmorpholine | 1.5 | >95 | 89 |
| N,N-Dimethylbenzylamine | 1.5 | >95 | 91 |
| Triethylamine | 2.5 | >95 | 85 |
| N,N-Diisopropylethylamine | 24 | >95 | 82 |
| 1-Methylpyrrolidine | 1.5 | >95 | 88 |
| 1-Methylpiperidine | 1.5 | >95 | 90 |
Kinetic and Mechanistic Elucidation of N-Oxide Formation Reactions
The mechanism of tertiary amine oxidation can vary depending on the oxidant and catalyst used. The direct oxidation with peroxyacids, such as m-CPBA, is generally understood to proceed through a concerted mechanism where the oxygen atom is transferred directly to the nitrogen atom of the amine. liverpool.ac.uk
In enzyme-catalyzed or biomimetic systems like flavoenzyme-catalyzed oxidations, the mechanism is more complex. Several pathways have been proposed, including proton abstraction to form a carbanion, the formation of an aminium radical cation, or nucleophilic attack by the substrate's nitrogen on the flavin cofactor. portlandpress.com For tertiary amine oxidation, mechanisms involving free radicals and electron transfer have been extensively studied. acs.org
Optimization Parameters for Synthetic Yields and Selectivity of this compound
The synthesis of this compound and its long-chain analogues is predominantly achieved through the oxidation of the corresponding tertiary amine, N,N-Dimethylnonylamine. The efficiency, yield, and selectivity of this conversion are highly dependent on a set of critical reaction parameters. Optimization of these factors is essential for developing cost-effective, safe, and environmentally benign manufacturing processes. The most common oxidizing agent for this transformation on both laboratory and industrial scales is hydrogen peroxide (H₂O₂), valued for its cost-effectiveness and for generating water as its only byproduct. acs.org However, other oxidants like ozone, peroxy acids, and molecular oxygen are also utilized, each requiring a unique set of optimized conditions. googleapis.comgoogle.com
Key parameters that are manipulated to enhance synthetic outcomes include reaction temperature, reaction time, the nature and concentration of catalysts, solvent systems, and the pH of the reaction medium.
Table 1: Optimization Parameters for the Synthesis of this compound and Long-Chain Analogues
| Parameter | Condition/Reagent | Typical Range/Value | Substrate Example | Yield/Selectivity Outcome |
|---|---|---|---|---|
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | 30-50% aqueous solution | N,N-dimethyldodecylamine | High yields (up to 99.5%) are achievable. researchgate.net |
| Ozone (O₃) | --- | Myristyl dimethylamine (B145610) | Effective at low temperatures. google.com | |
| Molecular Oxygen (O₂) | >50 psi partial pressure | Trimethylamine (B31210) | Requires elevated temperature and pressure; yields can exceed 80%. googleapis.comgoogle.com | |
| Temperature | H₂O₂ Oxidation | 55 - 80°C | N,N-dimethyldodecylamine, Long-chain alkyl dihydroxyethyl amines | Good yields are consistently reported in this range. google.com Temperatures above 100-150°C can lead to decomposition. googleapis.comnih.gov |
| O₂ Oxidation | 80 - 140°C | Trimethylamine | Yield generally increases with temperature, but decomposition occurs at higher temperatures (~140°C). googleapis.com | |
| Ozone Oxidation | 1 - 40°C | Myristyl dimethylamine | Lower temperature process compared to H₂O₂ or O₂. google.com | |
| Reaction Time | H₂O₂ Oxidation | 3 - 12 hours | Long-chain alkyl dihydroxyethyl amines, N,N-dimethyldodecylamine | Duration is dependent on other parameters like temperature and catalyst. google.com |
| O₂ Oxidation | Up to 16 hours | Trimethylamine | Yield increases with reaction duration in batch processes. googleapis.com | |
| Catalyst | None | --- | N,N-dimethyldodecylamine | Uncatalyzed H₂O₂ oxidation is common but can be slow. acs.org |
| Metal-based | Ruthenium Trichloride (B1173362), Vanadium oxyacetylacetonate, Methyltrioxorhenium, Tungstate | Various tertiary amines | Catalysts can significantly increase reaction rates and allow for milder conditions. researchgate.netasianpubs.orgorgsyn.org | |
| CO₂ / Bicarbonate | 1 atm CO₂ or NH₄HCO₃ | Aliphatic amines | Simple, economical method that affords excellent yields in aqueous media. researchgate.net | |
| Flavin | N1,N5-dialkylated flavin | Aliphatic amines | Enables fast and selective oxidation with H₂O₂ at room temperature. researchgate.netasianpubs.org | |
| Solvent | Water | --- | Trimethylamine, Long-chain alkyl dihydroxyethyl amines | Effective for water-soluble amines; often used in industrial processes. googleapis.com |
| Alcohols | Isopropanol (B130326), Methanol, tert-Butyl alcohol | N,N-dimethyldodecylamine, Myristyl dimethylamine | Used to solubilize less water-soluble long-chain amines. googleapis.comorgsyn.org | |
| Water/Alcohol Mix | 1:1 to 4:1 ratio | Dimethyldodecylamine | Inclusion of a water-miscible solvent is often necessary for significant yields of water-insoluble tertiary amines. googleapis.com | |
| pH | Alkaline | pH ≥ pKa of the amine | Trimethylamine (pKa ~9.8) | Significantly higher yields are obtained when the initial pH is at or above the pKa of the tertiary amine, preventing protonation. googleapis.comgoogle.com |
| Buffered System | Carbonate, Phosphate (B84403) | Various tertiary amines | Buffers are used to maintain an optimal pH throughout the reaction. googleapis.com |
Detailed Research Findings
Reaction Time: The optimal reaction time is intrinsically linked to other parameters such as temperature, oxidant concentration, and the presence of a catalyst. For hydrogen peroxide oxidations, durations can range from 3 to 12 hours. google.com Longer reaction times are generally required at lower temperatures or in the absence of a catalyst to drive the reaction to completion. For batch reactions using molecular oxygen, extending the reaction duration generally leads to an increased yield of the amine oxide. googleapis.com
Catalyst Type and Concentration: While the oxidation of tertiary amines can proceed without a catalyst, particularly with strong oxidants like hydrogen peroxide, the reaction can be slow. acs.org To enhance reaction kinetics and improve selectivity, various catalytic systems have been developed.
Metal-based Catalysts: Transition metals like ruthenium, rhenium, and tungsten have proven effective. researchgate.netasianpubs.org For example, vanadium oxyacetylacetonate has been used to catalyze the oxidation of N,N-dimethyldodecylamine with tert-butyl hydroperoxide. orgsyn.org Methyltrioxorhenium is another highly efficient catalyst for H₂O₂ oxidations. researchgate.net
CO₂ and Bicarbonate Systems: The use of carbon dioxide or ammonium (B1175870) bicarbonate as a catalyst for H₂O₂ oxidation provides a simple, economical, and efficient method for preparing tertiary amine N-oxides in aqueous media, often resulting in excellent yields. researchgate.net This is attributed to the formation of the highly reactive peroxymonocarbonate ion (HCO₄⁻). researchgate.net
Flavin Catalysis: Bio-inspired flavin catalysts facilitate a mild and highly effective oxidation of aliphatic tertiary amines using H₂O₂, enabling fast and selective reactions at room temperature. researchgate.netasianpubs.org
Solvent Effects: The choice of solvent is crucial, especially for long-chain amines like N,N-Dimethylnonylamine which have limited water solubility. While water is an ideal solvent for highly soluble, low-molecular-weight amines, its effectiveness diminishes for longer alkyl chains. googleapis.com For these less soluble amines, the use of a water-miscible co-solvent, such as isopropanol, methanol, or ethanol, is often necessary to achieve a significant yield. googleapis.comorgsyn.org A weight ratio of water-miscible solvent to water between 1:1 and 4:1 is typically sufficient for long-chain trialkyl tertiary amines. googleapis.com The solvent system must create a homogeneous or finely emulsified medium to ensure efficient contact between the amine and the oxidizing agent.
pH Control: The pH of the reaction medium is a parameter of particular importance, especially in aqueous systems. The yield of amine oxide is significantly enhanced when the initial pH of the system is approximately equal to or greater than the pKa of the tertiary amine being oxidized (the pKa of similar tertiary amines is around 9.8). googleapis.comgoogle.com If the pH is too low, the amine's nitrogen atom becomes protonated, which inhibits its nucleophilic attack on the oxidant and thus suppresses the formation of the N-oxide. googleapis.com To maintain the pH in the optimal alkaline range throughout the reaction, various buffer systems, such as phosphate or carbonate buffers, can be employed. googleapis.com
Advanced Chemical Reactivity and Transformation Mechanisms of N,n Dimethylnonylamine N Oxide
Reduction Chemistry of N-Oxides to Parent Amines
The conversion of N,N-Dimethylnonylamine N-oxide to its parent amine, N,N-Dimethylnonylamine, is a fundamental transformation. This reduction can be accomplished through various methods, including the use of hydride-based reagents and catalytic hydrogenation.
Hydride-Based Reducing Agents (e.g., Lithium Aluminum Hydride, Sodium Borohydride)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide variety of functional groups, including amides to amines. libretexts.orgyoutube.com While specific studies on this compound are not extensively documented, the reduction of tertiary amine N-oxides to their corresponding amines with LiAlH₄ is a known transformation. libretexts.org The reaction proceeds via a nucleophilic attack of the hydride ion on the nitrogen atom, leading to the cleavage of the N-O bond.
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent compared to LiAlH₄. libretexts.org It is commonly used for the reduction of aldehydes and ketones. libretexts.org While less reactive, NaBH₄ can be used for the reduction of certain C-N multiple bonds, often in the presence of a catalyst like amorphous nickel. rsc.org The reducing strength of borohydrides can be modulated by altering their substituents, as seen with sodium cyanoborohydride and sodium triacetoxyborohydride. rsc.org The reduction of N-oxides with NaBH₄ is feasible, though it may require specific conditions or catalysts to proceed efficiently.
| Reducing Agent | General Reactivity | Typical Solvents | Work-up Procedure |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Strong, reduces most polar functional groups | Ethereal solvents (e.g., Diethyl ether, THF) | Careful quenching with water and aqueous base |
| Sodium Borohydride (NaBH₄) | Milder, selective for aldehydes and ketones, can reduce N-oxides under specific conditions | Protic solvents (e.g., Methanol, Ethanol) | Acidic or aqueous work-up |
Catalytic Hydrogenation and Metal-Mediated Reductions
Catalytic hydrogenation is a widely used industrial process for reduction reactions, offering a cleaner alternative to hydride reagents. sci-hub.ru This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. youtube.com Common catalysts include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on materials like carbon or alumina. youtube.comencyclopedia.pub The hydrogenation of amides to amines has been achieved using various catalytic systems, though it can require harsh conditions. sci-hub.ruu-tokyo.ac.jp For instance, the catalytic hydrogenation of N,N-dimethyldodecylamide to N,N-dimethyldodecylamine has been reported over a Ni/γ-Al₂O₃ catalyst. nii.ac.jp It is plausible that similar conditions could be applied to the reduction of this compound.
Other metal-mediated reductions have also been developed. For example, titanium trichloride (B1173362) (TiCl₃) has been shown to be an efficient reagent for the selective reduction of N-oxides to their corresponding amines, even in the presence of other reducible functional groups like sulfoxides. nih.gov Phenylboronic acid has also been reported as a metal-free alternative for the deoxygenation of tertiary amine N-oxides. researchgate.net
| Catalyst/Reagent | Reaction Type | Typical Conditions |
|---|---|---|
| Pd/C, PtO₂, Raney Ni | Catalytic Hydrogenation | H₂ gas, elevated pressure and temperature |
| Titanium Trichloride (TiCl₃) | Metal-Mediated Reduction | Aqueous or organic solvents, room temperature |
| Phenylboronic Acid | Metal-Free Reduction | Organic solvents, elevated temperature |
Pyrolytic Elimination Reactions: The Cope Reaction of N-Oxides
When subjected to heat, tertiary amine oxides with at least one β-hydrogen atom undergo a characteristic elimination reaction known as the Cope elimination. masterorganicchemistry.comjk-sci.com This reaction provides a valuable route for the synthesis of alkenes. alfa-chemistry.com
Thermal Decomposition Pathways and Product Characterization
The thermal decomposition of this compound is expected to proceed primarily through the Cope elimination pathway. This intramolecular elimination reaction leads to the formation of 1-nonene (B85954) and N,N-dimethylhydroxylamine. chemistrysteps.com Studies on the closely related N,N-dimethyldodecylamine N-oxide have shown that thermal decomposition can generate irritating and toxic gases. aksci.comchemos.deresearchgate.net
Stereochemical Aspects and Transition State Analysis in Cope Elimination
The Cope elimination is a concerted, intramolecular process that proceeds through a five-membered cyclic transition state. alfa-chemistry.comnrochemistry.com A key stereochemical feature of this reaction is its syn-periplanar geometry, where the β-hydrogen and the N-oxide group are on the same side of the C-C bond. masterorganicchemistry.comchemistrysteps.com This is in contrast to many other elimination reactions, such as the E2 elimination, which typically proceed through an anti-periplanar transition state. chemistrysteps.com
The regioselectivity of the Cope elimination is often governed by steric factors. The bulky N,N-dimethylamino oxide group preferentially abstracts a proton from the least sterically hindered β-carbon, leading to the formation of the less substituted alkene (Hofmann rule). organic-chemistry.org For this compound, this would favor the formation of 1-nonene over other possible nonene isomers. The reaction rate is also highly sensitive to the solvent, with aprotic solvents significantly accelerating the reaction. jk-sci.comnrochemistry.com
Alkylation and Functionalization Reactions at the N-Oxide Moiety
The N-oxide group in this compound can also be a site for further chemical transformations, including alkylation and acylation.
While the nitrogen atom in a tertiary amine is nucleophilic, the oxygen atom of the corresponding N-oxide can also exhibit nucleophilicity. O-alkylation of amine oxides can occur, leading to the formation of alkoxyammonium salts. wikipedia.org
Acylation of tertiary amine N-oxides with reagents such as acetic anhydride (B1165640) or acyl chlorides can initiate the Polonovski reaction. rsc.org This reaction involves the cleavage of the N-oxide to form an acetamide (B32628) and an aldehyde. wikipedia.org The reaction with sulfur dioxide can also lead to a Polonovski-type reaction, yielding a secondary amine and an aldehyde, alongside reduction to the tertiary amine. rsc.orgresearchgate.netbohrium.com
The direct N-alkylation of amines with alkyl halides is a common method for synthesizing more substituted amines. amazonaws.comresearchgate.netwikipedia.org However, in the case of this compound, reactions with electrophiles are more likely to occur at the oxygen atom or lead to rearrangements like the Polonovski reaction.
O-Alkylation Reactions with Alkyl Halides
The oxygen atom of the N-oxide functional group in this compound is nucleophilic and can react with electrophiles such as alkyl halides. This O-alkylation reaction results in the formation of an alkoxyammonium salt. The reaction proceeds via a standard SN2 mechanism, where the N-oxide oxygen attacks the electrophilic carbon of the alkyl halide, displacing the halide anion.
The efficiency of the O-alkylation is dependent on several factors, including the nature of the alkyl halide and the reaction conditions. Primary alkyl halides that are unhindered are the most effective substrates for this transformation.
| Alkyl Halide Type | Reactivity | Product |
| Methyl Halides (e.g., CH₃I) | High | N-methoxy-N,N-dimethylnonan-1-aminium halide |
| Primary Halides (e.g., RCH₂Br) | Moderate to High | N-alkoxy-N,N-dimethylnonan-1-aminium halide |
| Secondary Halides (e.g., R₂CHBr) | Low | Low yield due to steric hindrance |
| Tertiary Halides (e.g., R₃CBr) | Negligible | Elimination (E2) is the major pathway |
A representative table illustrating the expected reactivity of this compound with various alkyl halides.
This reaction provides a direct pathway to functionalized alkoxyammonium salts, which can serve as intermediates in further synthetic routes.
Strategies for Further Derivatization of this compound
Beyond simple O-alkylation, the N-oxide moiety allows for several other derivatization strategies. Two significant reactions that modify the alkyl groups attached to the nitrogen are the Cope elimination and the Polonovski reaction. wikipedia.orgnih.gov
Cope Elimination : This reaction occurs when a tertiary amine N-oxide with at least one hydrogen atom on a β-carbon is heated. nih.gov It is a syn-elimination process that yields an alkene and a hydroxylamine (B1172632). For this compound, this would require heating to temperatures typically between 150-200 °C, leading to the formation of non-1-ene and N,N-dimethylhydroxylamine. wikipedia.org
Polonovski Reaction : This reaction involves the treatment of a tertiary amine N-oxide with an activating agent, typically acetic anhydride. wikipedia.orgnih.gov The process leads to the cleavage of one of the N-alkyl groups and the formation of an enamine, which is then hydrolyzed to an aldehyde and a secondary amine. For this compound, the reaction would likely yield formaldehyde (B43269) and N-methylnonylamine after hydrolysis. This reaction has been used as an analytical method to determine the yield of N,N-dimethylalkylamine N-oxide synthesis, confirming its applicability to this class of compounds. researchgate.net
These reactions significantly expand the synthetic utility of this compound, allowing for its conversion into a variety of other functional molecules.
Rearrangement Reactions Involving Amine N-Oxides: The Meisenheimer Rearrangement
The Meisenheimer rearrangement is a signature reaction of certain tertiary amine N-oxides, converting them into O-substituted hydroxylamines (alkoxylamines). wikipedia.orgwikipedia.org This rearrangement is typically observed in N-oxides that possess an allylic or benzylic group attached to the nitrogen atom. nih.govwikipedia.org The reaction can proceed through two distinct pericyclic pathways:
wikipedia.orgwikipedia.org-Rearrangement : A sigmatropic rearrangement involving the migration of an alkyl or aryl group from the nitrogen to the oxygen atom. This pathway is generally less common and may involve radical intermediates.
wikipedia.orgnova.edu-Sigmatropic Rearrangement : This is a concerted, thermally or photochemically allowed process that occurs readily with N-allyl or N-benzyl amine oxides. wikipedia.orgthieme-connect.de
This compound itself, lacking an allylic or benzylic substituent, would not undergo a spontaneous Meisenheimer rearrangement. However, derivatization of the parent tertiary amine to include such a group prior to oxidation, or subsequent modification, would create a suitable substrate for this synthetically useful transformation, providing access to complex hydroxylamine derivatives. nih.gov
Oxygen Atom Transfer Capabilities of N-Oxides
The N-O bond in amine N-oxides is relatively weak, allowing these compounds to act as effective oxygen atom transfer (OAT) agents in various chemical transformations. thieme-connect.de
N-Oxides as Versatile Oxygen Donors in Organic Transformations
Aliphatic amine N-oxides, including structures like this compound, can serve as mild and selective oxidants. They are often used as stoichiometric oxidants in metal-catalyzed reactions, where they regenerate the active high-valent metal-oxo species. A classic example is their use in osmium-catalyzed dihydroxylation of olefins. thieme-connect.de They can also participate in deoxygenation reactions where they transfer their oxygen to a suitable acceptor. For instance, a copper-catalyzed system using diazo compounds as oxygen acceptors has been developed for the deoxygenation of both heterocyclic and simple alkylamine N-oxides. rsc.org
Mechanistic Studies of O-Atom Transfer to Metal Complexes
The mechanism of oxygen atom transfer from amine N-oxides to metal centers has been a subject of detailed study. Research on the reaction of amine N-oxides, such as trimethylamine (B31210) N-oxide, with square planar nickel(II) pincer complexes has provided significant mechanistic insight. nih.govresearchgate.net Computational studies, supported by experimental evidence, suggest that the reaction does not proceed through the formation of a transient high-valent Ni(IV)-oxo intermediate. Instead, the favored low-energy pathway involves a direct O-atom insertion into the metal-ligand bond (e.g., a Ni-P bond). nih.govresearchgate.net The process may be initiated by the coordination of the amine N-oxide to the metal center, followed by the intramolecular oxygen transfer. nih.gov This mechanism avoids high-energy intermediates and explains the utility of N-oxides as practical OAT reagents in catalysis.
Generation and Reactivity of 1,3-Dipoles from Tertiary Amine N-Oxides
Tertiary amine N-oxides are valuable precursors for the in-situ generation of 1,3-dipoles, specifically azomethine ylides. This transformation is typically achieved by treating the N-oxide with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. researchgate.net The base abstracts a proton from a carbon atom alpha to the positively charged nitrogen, leading to the formation of the highly reactive azomethine ylide.
For this compound, deprotonation of one of the N-methyl groups would generate the corresponding 1,3-dipole. Recent mechanistic studies suggest that this process proceeds through a multi-ion-bridged intermediate rather than a discrete iminium species. acs.org
Once generated, these azomethine ylides are powerful intermediates in [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes. This reaction, known as the Roussi reaction, is an efficient method for constructing five-membered nitrogen-containing heterocyclic rings. researchgate.net The cycloaddition of the ylide derived from this compound with an alkene would yield a substituted pyrrolidine, demonstrating a sophisticated application of this simple surfactant molecule in complex organic synthesis.
Mechanistic Hypotheses for 1,3-Dipole Formation (Iminium Ion, Diradical, Multi-Ion Bridged Pathways)
The conversion of tertiary amine N-oxides, such as this compound, into azomethine ylides is a key transformation that enables their participation in various chemical reactions. nsf.govacs.orgnih.gov Initially, two primary mechanisms were proposed for this transformation: one involving an iminium ion intermediate and another proceeding through a diradical intermediate. acs.orgnih.gov However, recent computational and experimental studies have provided evidence for a more energetically favorable alternative: a multi-ion bridged pathway. nsf.govacs.orgnih.gov
Iminium Ion Pathway: This proposed mechanism involves an initial deprotonation event, which leads to the formation of a highly electrophilic iminium intermediate. youtube.com A subsequent deprotonation would then generate the desired azomethine ylide. youtube.com However, computational studies on model tertiary amine N-oxides have indicated that the formation of a discrete iminium ion is an energy-demanding process. nsf.gov
Diradical Pathway: An alternative hypothesis suggested the involvement of a diradical intermediate. acs.orgnih.gov While less commonly cited in recent literature for this specific transformation, diradical mechanisms are known in other areas of organic chemistry.
Multi-Ion Bridged Pathway: More recent and detailed computational modeling has revealed a unique multi-ion bridged pathway that is energetically more favorable than the previously proposed mechanisms. nsf.govacs.orgnih.gov This pathway avoids the formation of a highly electrophilic intermediate, which has significant implications for the reaction's scope and functional group tolerance. nsf.govacs.orgnih.gov In this mechanism, the rate-determining step involves a transition state where multiple ions form a bridge, facilitating the transformation. nsf.gov This pathway is believed to be more representative of the experimental observations for the generation of 1,3-dipoles from tertiary amine N-oxides. acs.orgnih.gov The identification of this pathway provides a more direct route for optimizing the use of N-oxides in generating azomethine ylide-dilithium oxide complexes. nsf.gov
The table below presents a comparison of the key features of the proposed mechanistic pathways for 1,3-dipole formation from tertiary amine N-oxides, the class of compounds to which this compound belongs.
| Mechanistic Pathway | Key Intermediate | Energetic Feasibility | Supporting Evidence |
| Iminium Ion | Discrete Iminium Ion | Less Favorable | Initially proposed based on classical organic reactivity principles. youtube.com |
| Diradical | Diradical Species | Less Favorable | A competing hypothesis to the ionic pathway. acs.orgnih.gov |
| Multi-Ion Bridged | Multi-Ion Bridged Transition State | More Favorable | Supported by extensive computational modeling and experimental observations. nsf.govacs.orgnih.gov |
Applications in Cycloaddition Chemistry and Heterocyclic Ring System Synthesis
The primary synthetic application of the 1,3-dipole generated from this compound is its participation in [3+2] cycloaddition reactions. nsf.gov This type of reaction, also known as a Huisgen 1,3-dipolar cycloaddition, is a powerful and versatile method for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org Azomethine ylides, the 1,3-dipoles formed from N-oxides, are particularly valuable for constructing cyclic nitrogen-containing systems, which are essential motifs in many natural products and pharmaceuticals. nsf.gov
In a typical [3+2] cycloaddition, the azomethine ylide reacts with a dipolarophile, which is a molecule containing a double or triple bond (e.g., an alkene or alkyne), to form a five-membered heterocycle. nsf.govwikipedia.org The generation of the 1,3-dipole from a tertiary amine N-oxide represents an efficient single-step process for this transformation. nsf.gov
Recent research has expanded the scope of dipolarophiles used in these reactions. While early work focused on aryl alkenes, more recent developments have included a broader range of substrates. nih.gov For instance, the reaction of 1,3-dipoles generated from N-oxides with silyl-protected imines has been shown to be an innovative route to 1,2-diamines via the formation of an imidazolidine (B613845) intermediate. nih.govacs.org
The synthesis of various heterocyclic ring systems can be achieved through this methodology. The specific structure of the resulting heterocycle is determined by the structure of the N-oxide precursor and the dipolarophile used in the reaction. This approach offers a convergent and efficient strategy for building molecular complexity and accessing diverse heterocyclic scaffolds. researchgate.netsemanticscholar.orgnih.gov
Below is a table summarizing the application of 1,3-dipoles from tertiary amine N-oxides in the synthesis of different heterocyclic systems.
| Dipolarophile | Resulting Heterocyclic System | Significance |
| Alkenes | Pyrrolidines | A common and important nitrogen-containing ring system in natural products. nsf.gov |
| Silyl-protected Imines | Imidazolidines (precursors to 1,2-diamines) | Provides a novel route to valuable 1,2-diamine building blocks. nih.govacs.org |
Theoretical and Computational Chemistry of N,n Dimethylnonylamine N Oxide Systems
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods are instrumental in elucidating the three-dimensional structure, electron distribution, and related properties of amine N-oxides. These computational approaches allow for a detailed analysis that complements and often predicts experimental findings.
Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the ground state geometries of molecules like N,N-Dimethylnonylamine N-oxide. DFT methods, which approximate the complex many-electron problem by focusing on the electron density, offer a favorable balance between computational cost and accuracy. Functionals such as B3LYP and M06 are commonly employed for geometry optimization. nih.govnih.gov
For aliphatic amine N-oxides, DFT calculations accurately reproduce key geometric parameters. The central geometry involves a tetrahedral nitrogen atom bonded to two methyl groups, the nonyl chain, and the oxygen atom. The N-O bond is a dative covalent bond, resulting in a significant dipole moment for the molecule. While specific computational data for this compound is scarce, calculations on the model compound trimethylamine (B31210) N-oxide (TMAO) provide representative data for the N-O headgroup.
| Computational Model | Calculated N-O Bond Length (Å) |
|---|---|
| B3LYP/6-31G* | 1.393 |
| M06/6-311+G(d,p) | 1.385 |
| B3PW91/6-311+G(d,p) | 1.386 |
Data sourced from computational studies on trimethylamine N-oxide. nih.gov
These calculations show a consistent N-O bond length of approximately 1.39 Å. The geometry of the nonyl chain is expected to adopt a low-energy, extended (all-trans) conformation in the gas phase to minimize steric strain.
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. The simplest ab initio method is the Hartree-Fock (HF) theory. nih.gov While HF provides a foundational understanding, it neglects electron correlation, which is crucial for high accuracy.
More sophisticated and computationally intensive ab initio methods, often called post-Hartree-Fock methods, are used to achieve higher accuracy. For energetic properties like bond dissociation energies, high-level composite methods such as G4 and CBS-APNO (Complete Basis Set-Atomic Pair Natural Orbital) provide results that are often in excellent agreement with experimental values. nih.govwayne.edu These methods systematically extrapolate to the complete basis set limit and include extensive treatments of electron correlation. They are often used to benchmark the performance of more cost-effective DFT functionals for a specific class of molecules. nih.govwayne.edu
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and, for solution-phase studies, the solvation model.
A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets include more functions and provide greater flexibility for describing the distribution of electrons, generally leading to more accurate results at a higher computational cost. For instance, split-valence basis sets like 6-31G* are commonly used for geometry optimizations, while larger, triple-zeta basis sets augmented with polarization and diffuse functions (e.g., 6-311+G(d,p)) are preferred for more accurate energy calculations. nih.govnih.gov The inclusion of polarization functions (d,p) is vital for accurately describing the polar N-O bond. aps.org
Solvation models are essential for describing the behavior of this compound in a solvent, as it is an amphiphilic molecule often used in aqueous environments. researchgate.net
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgreadthedocs.ioacs.org They are computationally efficient and capture the bulk electrostatic effects of the solvent, which are significant for stabilizing the large dipole moment of the amine N-oxide headgroup. ohio-state.edu
Explicit Solvation Models: These models involve including a number of individual solvent molecules (e.g., water) around the solute. This approach can capture specific solute-solvent interactions, such as hydrogen bonding to the N-oxide oxygen atom, but requires extensive conformational sampling and is computationally very demanding. wikipedia.orgresearchgate.net
The choice of model depends on the property being investigated; implicit models are often sufficient for predicting the influence of a solvent on molecular geometry and energetics, while explicit models are needed to study specific hydrogen-bonding networks.
Energetic Analysis of Amine N-Oxides
The energetics of the N-O bond are a defining feature of amine N-oxides, influencing their stability and chemical reactivity. Computational methods provide invaluable data on these energetic properties.
The N-O bond dissociation enthalpy (BDE) is the energy required to break the N-O bond homolytically. It is a direct measure of the bond's strength. For aliphatic amine N-oxides like this compound, the BDE is significantly influenced by the electronic nature of the nitrogen atom and the stability of the resulting amine and oxygen atom products. nih.gov
Unlike aromatic N-oxides (e.g., pyridine (B92270) N-oxide), where the N-O bond is strengthened by resonance effects, the N-O bond in aliphatic amine N-oxides is weaker. nih.govwayne.edu Computational studies on TMAO consistently place its BDE in the range of 50-60 kcal/mol. nih.govnih.gov High-level calculations provide a best estimate of 56.7 ± 0.9 kcal/mol for the N-O BDE of TMAO, which serves as a reliable approximation for this compound. nih.govacs.org
| Computational Method | Calculated BDE (kcal/mol) |
|---|---|
| B3LYP/6-31G* | 52.7 |
| M06/6-311+G(d,p) | 50.1 |
| G4 (High-Accuracy Composite) | 56.1 |
| CBS-APNO (High-Accuracy Composite) | 56.6 |
| Best Estimate (from multiple methods) | 56.7 ± 0.9 |
Data sourced from multiple computational chemistry studies. nih.govnih.govwayne.edu
The primary determinant of this BDE value is the inherent strength of the N+-O- dative bond in a saturated, non-conjugated system. The alkyl groups (methyl and nonyl) have a minor electronic influence on the bond strength compared to the dramatic effect of aromatic rings.
The conformational landscape of this compound is dominated by the flexibility of the nine-carbon alkyl chain. This chain can, in principle, adopt a vast number of conformations due to rotation around its eight carbon-carbon single bonds and the carbon-nitrogen bond.
In the absence of specific solvent interactions or crystal packing forces, the lowest energy conformation of the nonyl chain is expected to be the fully extended, all-anti (or all-trans) arrangement. This linear, zigzag structure minimizes repulsive steric interactions between adjacent methylene (B1212753) (-CH2-) groups. Gauche interactions, which involve a 60° rotation away from the anti conformation, would introduce higher-energy conformers.
Computational Modeling of Intermolecular Interactions
The N-oxide group in this compound is highly polar, making it a strong hydrogen bond acceptor. This characteristic dictates its interaction with protic solvents like water and influences its self-assembly in solution. Computational modeling allows for a detailed examination of these non-covalent interactions.
In aqueous environments, this compound forms robust hydrogen bonds with surrounding water molecules. The oxygen atom of the N-oxide moiety, with its partial negative charge, acts as the primary hydrogen bond acceptor site. Computational studies on analogous long-chain amine oxides, such as dimethyldodecylamine N-oxide (DDAO), have shown that the interaction with water gives rise to significantly higher binding energies compared to water-water hydrogen bonds.
| Parameter | Calculated Value | Methodology |
|---|---|---|
| Interaction Energy (kcal/mol) | -7.0 to -9.0 | DFT (e.g., B3LYP/6-311++G(d,p)) |
| O···H-O Distance (Å) | 1.7 - 1.9 | Geometry Optimization |
| N-O···H Angle (°) | ~170 - 180 | Geometry Optimization |
Note: The data in Table 1 are representative values for a small amine oxide-water complex and are intended to be illustrative for the this compound system.
The conformational flexibility of the nonyl chain also plays a role in the solvation shell structure. Computational studies on long n-alkane chains have demonstrated that they can adopt various conformations, from linear zig-zag to hairpin-like structures. chemrxiv.org The presence of the polar head group and its interactions with water will influence the preferred conformations of the hydrophobic tail in an aqueous environment.
Beyond simple electrostatic interactions, charge transfer is a crucial component of the hydrogen bonding in amine oxide-solvent complexes. Natural Bond Orbital (NBO) analysis is a computational technique used to investigate the charge distribution and delocalization of electron density between molecules. In the case of this compound interacting with water, a significant charge transfer from the oxygen of the N-oxide to the antibonding σ* orbital of the water's O-H bond is observed. This charge transfer contributes to the strength and directionality of the hydrogen bond.
Studies on similar amine oxides have shown that the magnitude of charge transfer can be correlated with the hydrogen bond energy. While precise values for this compound require specific calculations, the principle remains the same. The polar nature of the solvent can also influence the extent of charge transfer.
Mechanistic Simulations of Chemical Transformations and Reaction Pathways
A characteristic reaction of tertiary amine N-oxides is the Cope elimination, a thermal intramolecular syn-elimination that produces an alkene and a hydroxylamine (B1172632). For this compound, this reaction would involve the abstraction of a proton from the carbon atom beta to the nitrogen, leading to the formation of 1-nonene (B85954) and N,N-dimethylhydroxylamine.
Computational chemistry, particularly through transition state theory and reaction path following, can elucidate the mechanism of this reaction. The Cope elimination proceeds through a concerted, five-membered cyclic transition state. nih.gov Quantum mechanical calculations can be used to locate this transition state and determine the activation energy of the reaction.
| Parameter | Calculated Value (Illustrative) | Computational Method |
|---|---|---|
| Activation Energy (ΔE‡) (kcal/mol) | 20 - 30 | DFT (e.g., B3LYP/6-31G(d)) |
| Enthalpy of Activation (ΔH‡) (kcal/mol) | 19 - 29 | Frequency Calculation |
| Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | 25 - 35 | Frequency Calculation |
Note: The values in Table 2 are typical for Cope eliminations and serve as an example. The actual values for this compound would depend on the specific computational level and solvent considerations.
Solvent effects can significantly impact the rate of the Cope elimination. Computational studies have shown that polar aprotic solvents can accelerate the reaction by orders of magnitude compared to protic solvents. nih.gov This is attributed to the poorer solvation of the reactant's highly polar N-oxide group in aprotic solvents, which raises its ground state energy and thus lowers the activation barrier. nih.gov QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are a powerful tool for studying such solvent effects in detail. nih.gov
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound. By calculating these parameters, it is possible to assign experimental spectra and gain a deeper understanding of the molecule's structure and bonding.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. nih.gov DFT calculations employing the GIAO method can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data. For this compound, the chemical shifts of the protons and carbons near the polar N-oxide group are particularly sensitive to their electronic environment.
| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) | Computational Method |
|---|---|---|
| N-CH₃ | 50 - 60 | GIAO-DFT |
| N-CH₂- | 65 - 75 | GIAO-DFT |
| -CH₂- (beta to N) | 25 - 35 | GIAO-DFT |
Note: The chemical shifts in Table 3 are approximate values for a generic N,N-dimethylalkylamine N-oxide and are for illustrative purposes.
Similarly, the infrared (IR) vibrational frequencies of this compound can be calculated using DFT. These calculations provide the frequencies and intensities of the various vibrational modes. A key vibrational mode for this molecule is the N-O stretching frequency, which is sensitive to the electronic environment and hydrogen bonding. Theoretical calculations on similar amine oxides can help in the assignment of this and other characteristic bands in the experimental IR spectrum. maricopa.edu
Analytical Methodologies for N,n Dimethylnonylamine N Oxide Characterization and Quantification
Chromatographic Separation and Detection Techniques
Chromatography is fundamental for the analysis of amine N-oxides, providing the necessary separation from parent amines, byproducts, and other matrix components. The choice of technique is dictated by the compound's polarity, volatility, and thermal stability.
Gas Chromatography (GC) and Gas-Liquid Chromatography (GLC) for Amine N-Oxides
Gas Chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile compounds. wvu.edu However, the direct analysis of tertiary amine N-oxides, including N,N-Dimethylnonylamine N-oxide, by GC presents significant challenges due to their low volatility and propensity for thermal degradation at the high temperatures required for volatilization. acs.org Thermal degradation can lead to the formation of the corresponding tertiary amine and other byproducts, resulting in inaccurate quantification and misidentification.
To overcome these limitations, derivatization is a common strategy. This involves chemically modifying the amine N-oxide to create a more volatile and thermally stable derivative. For instance, trimethylamine (B31210) N-oxide (TMAO) has been analyzed by reducing it to trimethylamine (TMA), which is then derivatized before GC analysis. nih.gov Another approach involves forming tosylamide or carbamate (B1207046) derivatives of related amine compounds to improve their chromatographic properties and stability. nih.gov
Table 1: Common Derivatization Strategies for Amine Analysis via GC
| Derivative | Reagent | Target Analyte Example | Reference |
|---|---|---|---|
| Tosylamide | p-Toluenesulfonyl chloride | Dimethylamine (B145610) (DMA) | nih.gov |
These derivatization methods, coupled with sensitive detectors like Mass Spectrometry (MS) or a Nitrogen Phosphorus Detector (NPD), enhance both the reproducibility and sensitivity of the assay, allowing for detection at picomole levels. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) for N-Oxide Analysis
High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of non-volatile and thermally labile compounds like this compound. chromatographyonline.comscconline.org The high polarity of the N-oxide group makes it well-suited for separation using various HPLC modes. researchgate.net
Reverse-phase (RP) HPLC is a commonly employed technique. For instance, a method for analyzing a similar compound, 3-Dodecylamido-N,N'-dimethylpropyl amine oxide, utilizes a C18 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com For MS compatibility, volatile modifiers such as formic acid are essential. sielc.com
Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for separating highly polar compounds. A zwitterionic HILIC column has been successfully used for the quantification of TMAO in fish oils, employing a gradient elution with an ammonium (B1175870) formate (B1220265) buffer. mdpi.com UPLC-MS/MS methods have also been developed for the rapid and simultaneous determination of TMAO and related amines in biological samples. rsc.orgnih.gov
Table 2: Example HPLC Conditions for Amine Oxide Analysis
| Technique | Column Type | Mobile Phase Components | Analyte Example | Reference |
|---|---|---|---|---|
| RP-HPLC | Newcrom R1 (C18) | Acetonitrile, Water, Phosphoric Acid | 3-Dodecylamido-N,N'-dimethylpropyl amine oxide | sielc.com |
| HILIC-MS/MS | Zwitterionic HILIC | Acetonitrile, Ammonium Formate Buffer | Trimethylamine-N-oxide (TMAO) | mdpi.com |
The choice of detector is crucial for sensitivity and selectivity. While UV detection is possible after derivatization with a UV-absorbent reagent, Mass Spectrometry (MS) is more commonly used for its high sensitivity and specificity. chromatographyonline.commdpi.com
Capillary Electrochromatography for Related Amine Oxides
Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. scirp.orgscirp.org It is particularly effective for the analysis of basic compounds like amines and their N-oxides. nih.gov CEC utilizes an electroosmotic flow to move the mobile phase through a packed or open-tubular capillary, which acts as the chromatographic column. scirp.orgscirp.org
A key challenge in the CEC of basic compounds is the interaction with residual silanol (B1196071) groups on the surface of silica-based stationary phases, which can lead to peak tailing and poor efficiency. nih.gov This can be mitigated by using a low-pH mobile phase or by adding amine "masking agents" (e.g., hexylamine, triethylamine) to the mobile phase. nih.govresearchgate.net These additives compete with the analytes for active sites on the stationary phase, resulting in significantly improved peak shapes and efficiencies, with plate numbers reaching up to 300,000 plates/meter. nih.gov
Another approach is to use functionalized capillaries, such as an amine-modified capillary, which has been shown to provide excellent resolution, sensitivity, and efficiency for the separation of basic molecules. scirp.orgscirp.org CEC offers a unique selectivity based on both the electrophoretic mobility of the analyte and its partitioning behavior with the stationary phase. nih.gov
Spectroscopic Identification and Structural Elucidation Methods
Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.
Mass Spectrometry (MS) and GC-MS for Molecular Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. Due to the thermal lability of amine N-oxides, "soft" ionization techniques are preferred for molecular ion determination.
Electrospray Ionization (ESI): This is a soft ionization technique commonly coupled with HPLC (LC-MS). It typically produces a protonated molecule [M+H]⁺, allowing for the confirmation of the molecular weight of this compound (C₁₁H₂₅NO, MW: 187.32 g/mol ). researchgate.netnih.gov Tandem MS (MS/MS) can then be used to fragment the parent ion, providing structural information. mdpi.comrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS): When using GC-MS, electron ionization (EI) is the most common ionization method. nih.gov However, due to the high energy of EI, the molecular ion peak [M]⁺ for amine N-oxides may be weak or entirely absent. researchgate.net The fragmentation pattern is often dominated by ions resulting from the loss of oxygen or rearrangement reactions. Derivatization, as discussed in the GC section, is often necessary to obtain reliable GC-MS data for amine N-oxides. nih.gov
The identification of this compound must be confirmed by several analytical results, including chromatographic behavior and mass spectral data, to differentiate it from the parent amine and potential isomers. researchgate.net
Chemical Assays for Amine Oxide Determination and Reaction Yield Quantification
Chemical assays are essential for determining the concentration of this compound in a sample and for quantifying the yield of its synthesis, which typically involves the oxidation of the corresponding tertiary amine, N,N-dimethylnonylamine.
The Polonovsky reaction is a classic chemical transformation used for the determination of tertiary amine N-oxides. organicreactions.orgchemistry-reaction.com The reaction involves treating the N-oxide with an activating agent, typically acetic anhydride (B1165640), which leads to a rearrangement. organicreactions.org This process results in the cleavage of one of the N-alkyl groups, yielding an N,N-disubstituted acetamide (B32628) and an aldehyde. researchgate.net
The quantification of the N-oxide can be achieved by measuring the amount of one of the products formed or by titrating the remaining unreacted tertiary amine after the reaction has gone to completion. The reaction yield for the synthesis of N,N-dimethylalkylamine N-oxides is often determined using this method and is typically high, often in the range of 97-99.5% for homologues with longer alkyl chains (C12-C18).
Titrimetric methods are widely used for the quantification of both the unreacted tertiary amine precursor and the N-oxide product. Potentiometric titration is a particularly effective technique for analyzing mixtures of long-chain tertiary amine oxides and their corresponding unreacted tertiary amines. rsc.org
A common approach involves a two-step titration procedure:
Total Surfactant Content: A direct potentiometric titration of the mixture in an acidic medium (e.g., pH 2) against a standard anionic surfactant solution, such as sodium lauryl sulfate. This determines the total concentration of the cationic species present, which includes both the protonated tertiary amine and the protonated N-oxide. rsc.org
Unreacted Amine Content: The unreacted tertiary amine can be selectively titrated in a non-aqueous solvent like isopropyl alcohol with a standard acid, such as hydrochloric acid. The N-oxide is a much weaker base and does not interfere with this titration.
The concentration of the this compound is then calculated by the difference between the total surfactant content and the unreacted amine content. This method has been shown to be quantitative for N,N-dimethylalkylamine oxides with alkyl chains ranging from C10 to C16. rsc.org
Techniques for Characterizing Solution Behavior and Aggregation
As a surfactant, this compound self-assembles into micelles in aqueous solution above a certain concentration. The following techniques are crucial for characterizing the size, shape, and formation dynamics of these aggregates.
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a suspension, making it ideal for characterizing surfactant micelles. researchgate.net DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the micelles. Analysis of these fluctuations allows for the calculation of the translational diffusion coefficient, which can then be related to the hydrodynamic radius (R_h) of the micelles via the Stokes-Einstein equation. researchgate.net
Static Light Scattering (SLS) provides information about the weight-average molecular weight (M_w) of the micelles. By measuring the intensity of scattered light at various concentrations and angles, one can determine the M_w. The aggregation number (N_agg), which is the average number of surfactant molecules per micelle, can then be calculated by dividing the molecular weight of the micelle by the molecular weight of a single surfactant molecule.
Table 1: Micellar Properties of N,N-Dimethyldodecylamine-N-oxide (DDAO) Determined by Light Scattering
| Parameter | Value | Reference |
|---|---|---|
| Aggregation Number (N_agg) | 76 | anatrace.com |
Surface tension measurements are the most common method for determining the Critical Micelle Concentration (CMC) of a surfactant. The CMC is the concentration at which surfactant monomers in a solution begin to form micelles. Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration as the monomers adsorb at the air-water interface. Above the CMC, the surface tension remains relatively constant because any additional surfactant molecules preferentially form micelles in the bulk solution rather than accumulating at the surface. researchgate.net
The CMC is determined by plotting the surface tension as a function of the logarithm of the surfactant concentration. The point at which the slope of the curve changes sharply is taken as the CMC. For N,N-dimethylalkylamine N-oxides, the CMC decreases as the length of the hydrophobic alkyl chain increases. Therefore, the CMC of this compound (C9) is expected to be higher than that of its C10 and C12 homologues.
Table 2: Critical Micelle Concentration (CMC) of N,N-Dimethylalkylamine N-Oxide Homologues
| Compound | Alkyl Chain Length | CMC (mM) | Reference |
|---|---|---|---|
| N,N-Dimethyldecylamine N-oxide | C10 | ~10.48 | anatrace.com |
Material Science Applications and Interfacial Phenomena of N,n Dimethylnonylamine N Oxide
Surface-Active Properties and Interfacial Tension Reduction
As an amphiphilic molecule, N,N-Dimethylnonylamine N-oxide is expected to exhibit significant surface activity, concentrating at interfaces and reducing interfacial tension. This behavior is a hallmark of surfactants and is driven by the presence of a hydrophilic dimethylamine (B145610) oxide headgroup and a hydrophobic nonyl tail.
Micellization Behavior and Aggregate Formation in Aqueous Solutions
In aqueous solutions, surfactants like this compound are known to self-assemble into aggregates, most commonly micelles, above a certain concentration known as the critical micelle concentration (CMC). This process is thermodynamically driven to minimize the unfavorable interaction between the hydrophobic tails and water. The specific CMC and the aggregation number (the number of molecules per micelle) would be key parameters characterizing its micellization behavior. However, experimentally determined values for this compound are not reported in the available literature.
Emulsification, Wetting, and Foaming Characteristics
The surface-active nature of alkyldimethylamine N-oxides typically imparts them with good emulsifying, wetting, and foaming properties. They can facilitate the formation and stabilization of emulsions by reducing the interfacial tension between immiscible liquids. Their ability to lower the surface tension of water also allows for enhanced wetting of surfaces. Furthermore, these compounds are often used as foam boosters in various formulations. Specific performance data for this compound in these applications is not documented in the searched scientific papers.
Solubilization Capacities in Various Systems
Micellar solutions of surfactants can solubilize substances that are otherwise insoluble in the bulk solvent. This is a critical function in many industrial and pharmaceutical applications.
Solubilization of Hydrophobic and Amphiphilic Compounds
The hydrophobic core of micelles formed by this compound would be expected to provide a suitable environment for the solubilization of hydrophobic compounds. Similarly, amphiphilic molecules could be incorporated into the micellar structure. The efficiency of solubilization would depend on factors such as the size and chemical nature of the compound to be solubilized and the concentration and structure of the surfactant micelles. Quantitative data on the solubilization capacity of this compound is not available in the reviewed literature.
Formation of Microemulsions
In conjunction with a co-surfactant and an oil phase, this compound would likely be capable of forming thermodynamically stable, transparent microemulsions. These systems have applications in areas ranging from enhanced oil recovery to drug delivery. The specific conditions and component ratios required for microemulsion formation with this particular surfactant have not been detailed in the available research.
Interactions with Biological Macromolecules and Biomimetic Systems
The interaction of surfactants with biological macromolecules like proteins and lipids is of significant interest for applications in biochemistry, pharmacology, and personal care products. While patents mention this compound in broad formulations, specific studies on its interactions with biological systems are lacking. google.comjustia.comgoogle.comgoogle.comgoogle.com Research on homologous amine oxides indicates that such interactions can lead to protein unfolding or the disruption of lipid bilayers, depending on the surfactant concentration and the specific macromolecule. However, without direct experimental evidence, the precise nature and consequences of this compound's interaction with biological macromolecules and its behavior in biomimetic systems remain uncharacterized.
Non-Denaturing Solubilization of Proteins and Membrane Components
This compound belongs to the class of N-alkyl-N,N-dimethylamine N-oxides (CnNO), which are amphiphilic compounds widely recognized for their surfactant properties. nih.govresearchgate.net These molecules possess a polar N-oxide head group and a nonpolar alkyl tail, allowing them to interact with both aqueous environments and hydrophobic molecules like lipids and proteins. researchgate.net A key characteristic of the CnNO class, including the nonyl (C9) derivative, is their ability to act as non-denaturing or mild surfactants. fishersci.com
Unlike harsh ionic detergents that tend to unfold proteins and disrupt their native structure, non-denaturing surfactants like this compound can solubilize membrane proteins by breaking lipid-lipid and protein-lipid interactions while preserving protein-protein interactions and, consequently, the protein's native conformation and function. This property is crucial for the extraction, purification, and structural analysis of membrane proteins, which are notoriously difficult to study in their native state once removed from the lipid bilayer.
The solubilization process involves the partitioning of the surfactant monomers into the membrane bilayer. As the concentration of the surfactant increases to its critical micelle concentration (CMC), the surfactant molecules self-assemble into micelles. These micelles encapsulate the hydrophobic transmembrane domains of the protein, effectively shielding them from the aqueous solvent and keeping the protein soluble in a non-native, yet functionally stable, environment. The effectiveness of a particular CnNO surfactant is related to its alkyl chain length, which influences its CMC. A linear relationship exists where the logarithm of the CMC decreases as the number of carbon atoms in the alkyl chain increases. nih.gov
| Compound (Alkyl Chain Length) | CMC (mM) |
|---|---|
| N,N-Dimethyloctylamine N-oxide (C8NO) | 27.5 |
| N,N-Dimethyldecylamine N-oxide (C10NO) | 2.1 |
| N,N-Dimethyldodecylamine N-oxide (C12NO) | 0.18 |
| N,N-Dimethyltetradecylamine N-oxide (C14NO) | 0.028 |
Data extrapolated from a study on the linear relationship between alkyl chain length and CMC for N-alkyl-N,N-dimethylamine oxides. nih.gov
Modulation of Enzyme Activity (e.g., Ca2+-Transporting ATPase) through Bilayer Interactions
The interaction of N-alkyl-N,N-dimethylamine N-oxides (CnNO) with lipid bilayers can significantly modulate the activity of membrane-bound enzymes. A well-studied example is the sarcoplasmic reticulum Ca2+-transporting ATPase (SERCA), an integral membrane protein responsible for pumping calcium ions. Research on the homologous series of CnNO has revealed a distinct, concentration-dependent effect on ATPase activity. nih.govnih.govresearchgate.net
At low concentrations, these amine oxides typically stimulate the enzyme's activity. nih.govresearchgate.net This stimulation is thought to arise from favorable perturbations in the lipid bilayer surrounding the enzyme, affecting properties such as bilayer thickness, curvature stress, and hydration. These changes can optimize the conformational dynamics of the ATPase, leading to enhanced function.
Conversely, at higher concentrations, CnNO compounds inhibit the activity of Ca2+-transporting ATPase. nih.govnih.gov The inhibition is attributed to more significant structural disruptions of the lipid bilayer in the annular region immediately surrounding the protein. nih.gov The specific concentration at which inhibition begins (cmin) is dependent on the alkyl chain length of the CnNO molecule. For shorter chain homologs (C10 to C14), the inhibitory concentration is below their CMC, while for longer chains (C18 to C20), it is above the CMC. nih.gov This suggests that for compounds like this compound, inhibition is likely caused by the partitioning of individual surfactant molecules into the bilayer rather than the formation of micelles. nih.gov The potency of inhibition is maximal for the homolog with an alkyl chain length of n=16. nih.gov
| Compound (Alkyl Chain Length) | Effect at Low Concentration | Effect at High Concentration | Relationship of Inhibitory Concentration (cmin) to CMC |
|---|---|---|---|
| C10NO - C14NO | Stimulation | Inhibition | cmin < CMC |
| C16NO - C18NO | Stimulation | Inhibition (Maximal at C16) | cmin decreases up to n=16-18 |
| C18NO - C20NO | Stimulation | Inhibition | cmin > CMC |
Data synthesized from studies on the modulation of purified sarcoplasmic reticulum Ca2+-transporting ATPase by CnNO homologs. nih.govnih.gov
Potential Applications in Functional Thin Films and Oxide Electronics (Broader Class Relevance)
While specific applications for this compound are not extensively documented, the broader class of amine N-oxides exhibits properties that suggest potential utility in material science, particularly in the fabrication of functional thin films and in the field of oxide electronics.
Amine N-oxides, as surfactants, can be used to control the deposition and organization of materials in thin films. For instance, studies on the segregation of amine oxide surfactants in poly(vinyl alcohol) (PVA) films have shown that they form a distinct monolayer on the film's surface, with the remainder being distributed homogeneously throughout the bulk. acs.org This surface-active behavior could be harnessed to modify the surface properties of polymer films, such as wettability, adhesion, or biocompatibility. The ability to control the distribution of these molecules within a film based on factors like alkyl tail length offers a route to designing structured, functional polymer coatings. acs.org
Environmental Chemistry and Degradation Pathways of Amine N Oxides
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For N,N-Dimethylnonylamine N-oxide, this primarily involves reactions driven by light energy (photodegradation) and interactions with naturally occurring reactive chemical species.
Photodegradation Processes and Photo-oxidation Pathways
While direct photolysis of this compound by sunlight is not extensively documented, amine oxides, in general, can undergo photochemical reactions. The degradation of surfactants in the environment can be influenced by photocatalytic processes, which are often mediated by naturally occurring substances like titanium dioxide (TiO2) or through the action of advanced oxidation processes involving UV light and oxidizing agents like hydrogen peroxide (H2O2).
The photo-oxidation of tertiary amines, the precursors to amine N-oxides, can proceed through various mechanisms, including the formation of radical cations. It is plausible that similar pathways could be initiated for this compound upon absorption of sufficient light energy, leading to the cleavage of the C-N bonds or transformation of the N-oxide functional group. The presence of photosensitizers in natural waters could also accelerate the photodegradation of this compound.
Chemical Oxidation by Reactive Oxygen Species (e.g., Superoxide (B77818), Hydroperoxyl Radicals)
Reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydroperoxyl radicals (HO₂•), are naturally present in the environment and can play a role in the chemical transformation of organic compounds. While specific studies on the reaction of this compound with these ROS are limited, the general reactivity of amines and their derivatives suggests potential for oxidation.
Tertiary amines can be oxidized by various reagents, and N-oxide formation itself is a common oxidative degradation pathway for molecules containing tertiary amine groups under oxidative stress. It is conceivable that ROS could attack the alkyl chains of this compound, leading to hydroxylation and subsequent breakdown products, or interact with the N-oxide group itself, potentially leading to deoxygenation or further oxidation.
Biotic Degradation Processes and Biotransformations
Biotic degradation, mediated by microorganisms and their enzymes, is a crucial pathway for the removal of many organic compounds from the environment. For this compound, both microbial and enzymatic processes are expected to contribute significantly to its breakdown.
Microbial Degradation Pathways of Amine N-Oxides
The biodegradation of long-chain alkylamines, which are structurally related to this compound, has been studied in various microorganisms. For instance, some bacteria can degrade primary long-chain alkylamines by initially oxidizing the amine to an aldehyde, which is then further oxidized to a fatty acid. This fatty acid can subsequently enter the β-oxidation pathway for complete mineralization.
While this compound is a tertiary amine oxide, it is plausible that microorganisms possess pathways to initially reduce the N-oxide to the corresponding tertiary amine, N,N-Dimethylnonylamine. Following this reduction, microbial enzymes could proceed to degrade the molecule through pathways analogous to those for other long-chain alkylamines. This could involve the cleavage of the C-N bonds, leading to the formation of nonylamine (B85610) and formaldehyde (B43269) or dimethylamine (B145610). The long nonyl chain would likely be susceptible to degradation via ω-oxidation and subsequent β-oxidation, a common pathway for the breakdown of long-chain alkanes and fatty acids by microorganisms.
Table 1: Potential Microbial Degradation Steps of this compound
| Step | Transformation | Potential Intermediate Products |
| 1 | Reduction of N-oxide | N,N-Dimethylnonylamine |
| 2 | N-dealkylation | Nonylamine, Formaldehyde, Dimethylamine |
| 3 | ω-oxidation of nonyl chain | 9-Hydroxynonylamine derivatives |
| 4 | β-oxidation | Chain-shortened fatty acid derivatives |
Enzymatic Metabolism of Amine N-Oxides (e.g., by Monoamine Oxidase)
The metabolism of tertiary amines and their N-oxides in biological systems is often mediated by specific enzymes. In mammals, cytochrome P-450 and flavin-containing monooxygenases (FMO) are key enzymes involved in the N-oxidation of tertiary amines and the further metabolism of the resulting N-oxides. nih.gov These enzymes can catalyze both the formation of N-oxides and the oxidative N-dealkylation of the parent amine. nih.gov
While the direct role of monoamine oxidase (MAO) in the metabolism of this compound is not well-documented, MAOs are known to catalyze the oxidation of various monoamines. wikipedia.org Some studies have investigated the interaction of MAO with other tertiary amines and their metabolites. nih.gov It is possible that MAO or other amine oxidases present in microorganisms could play a role in the biotransformation of this compound or its degradation intermediates. The enzymatic attack could target the methyl groups or the nonyl chain, leading to demethylation or oxidation of the alkyl chain.
Environmental Fate and Transport of this compound
The environmental fate and transport of this compound are influenced by its physicochemical properties and its interactions with environmental matrices. As a surfactant, it possesses both a hydrophilic (dimethylamine N-oxide) head group and a hydrophobic (nonyl) tail. This amphiphilic nature dictates its behavior at interfaces and its distribution between water, soil, and sediment.
The transport of this compound in the environment is governed by processes such as advection, dispersion, and sorption. nih.govmdpi.com Its tendency to adsorb to soil and sediment particles will depend on the organic carbon content and clay mineralogy of the solids, as well as the pH and ionic strength of the surrounding water. The positively charged head group (at lower pH) can interact with negatively charged clay surfaces, while the hydrophobic tail can partition into organic matter.
The bioaccumulation potential of this compound is related to its lipophilicity. While specific data for this compound is limited, long-chain amine oxides are generally considered to have a low potential for bioaccumulation. Biodegradation is expected to be the primary mechanism limiting the persistence and accumulation of this compound in the environment.
Table 2: Summary of Environmental Fate and Transport Factors for this compound
| Process | Description | Expected Behavior of this compound |
| Sorption | Adherence to soil and sediment particles. | Moderate to high sorption potential, influenced by organic carbon and clay content. |
| Mobility | Movement through soil and water. | Mobility will be limited by sorption; higher mobility in sandy soils with low organic matter. |
| Volatility | Tendency to vaporize into the atmosphere. | Low volatility due to its ionic nature and relatively high molecular weight. |
| Bioaccumulation | Accumulation in living organisms. | Low potential for bioaccumulation is expected based on data for similar surfactants. |
Identification and Analysis of Environmental Degradation Products of this compound
The environmental degradation of this compound, a tertiary amine oxide, proceeds through various pathways, leading to the formation of several intermediate and final degradation products. The identification and analysis of these products are crucial for understanding the environmental fate and potential impact of the parent compound. Advanced analytical techniques are employed to separate, identify, and quantify these degradation products in environmental matrices.
Biodegradation of long-chain alkyldimethylamine oxides, such as this compound, is generally observed to be a rapid process. Studies on similar compounds, like Dodecyldimethylamine Oxide, have shown that primary degradation can be as high as 97.5% within a couple of days. This initial breakdown is known to produce nitrogen-containing intermediates. While complete mineralization to carbon dioxide, water, and inorganic nitrogen occurs, the process involves the formation of various transient metabolites.
The principal pathways for the degradation of this compound are believed to involve the sequential oxidation and cleavage of the alkyl chain and demethylation. These processes result in a variety of smaller, more polar molecules.
Key Degradation Products and Analytical Methodologies
The identification of the environmental degradation products of this compound relies on sophisticated analytical instrumentation. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for this purpose. This technique allows for the separation of complex mixtures and the sensitive and selective detection of metabolites. Gas chromatography-mass spectrometry (GC-MS) may also be employed, often after derivatization of the analytes to increase their volatility. Nuclear magnetic resonance (NMR) spectroscopy is another valuable technique for the structural elucidation of unknown degradation products.
Below are tables detailing the expected degradation products of this compound and the analytical methods used for their determination.
Table 1: Potential Environmental Degradation Products of this compound
| Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) | Expected Degradation Pathway |
| N,N-Dimethylnonylamine | C₁₁H₂₅N | 171.33 | Reduction of the N-oxide |
| N-Methylnonylamine | C₁₀H₂₃N | 157.30 | N-demethylation |
| Nonylamine | C₉H₂₁N | 143.27 | N-demethylation |
| Nonanal | C₉H₁₈O | 142.24 | Oxidative cleavage of the C-N bond |
| Nonanoic acid | C₉H₁₈O₂ | 158.24 | Oxidation of nonanal |
| Formaldehyde | CH₂O | 30.03 | N-demethylation |
| Dimethylamine | C₂H₇N | 45.08 | Cleavage of the nonyl chain |
| Methylamine | CH₅N | 31.06 | N-demethylation of Dimethylamine |
Table 2: Analytical Techniques for the Identification and Quantification of Degradation Products
| Analytical Technique | Principle | Application in Degradation Studies |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Separation of polar degradation products in aqueous samples. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC for separation followed by mass spectrometry for detection and identification based on mass-to-charge ratio and fragmentation patterns. | Highly sensitive and selective method for identifying and quantifying known and unknown metabolites at trace levels. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometry. | Analysis of more volatile degradation products, sometimes requiring derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | Elucidation of the chemical structure of unknown degradation products isolated from environmental samples. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by a sample to identify functional groups. | Preliminary identification of functional groups present in degradation products. |
Research Findings on Amine Oxide Degradation
Research on the biodegradation of analogous long-chain amine oxides indicates that the initial steps involve enzymatic attack at the alkyl chain and the N-methyl groups. For instance, the biodegradation of dodecyldimethylamine oxide has been shown to result in the formation of shorter-chain amine oxides and carboxylic acids, alongside the release of formaldehyde. It is anticipated that this compound follows a similar degradation pattern.
The analytical process for identifying these degradation products in environmental samples typically involves sample collection, extraction of the analytes, clean-up to remove interfering substances, and finally, instrumental analysis. The choice of extraction and clean-up method is critical and depends on the physicochemical properties of the degradation products and the complexity of the sample matrix (e.g., wastewater, river water, sediment).
Future Directions and Emerging Research Avenues for N,n Dimethylnonylamine N Oxide
Innovations in Green Chemistry Approaches for Synthesis and Processing
The synthesis of N,N-Dimethylnonylamine N-oxide has traditionally relied on oxidation processes that can involve hazardous reagents and produce significant waste. The future of its production is increasingly tied to the principles of green chemistry, which prioritize environmentally benign methods, renewable resources, and energy efficiency.
A primary focus is the replacement of traditional oxidants with greener alternatives. Hydrogen peroxide (H₂O₂) is a highly attractive option due to its high atom economy, producing only water as a byproduct. nih.gov Research is actively exploring catalytic systems to enhance the efficiency of H₂O₂-based oxidation at mild conditions. researchgate.net For instance, flavin-catalyzed oxidations have demonstrated the ability to convert tertiary amines to their N-oxides with high selectivity and yield using H₂O₂. acs.org Similarly, metal-based catalysts, such as those involving ruthenium or tungsten, are being developed to facilitate oxidation with environmentally acceptable oxidants like molecular oxygen and hydrogen peroxide. researchgate.netasianpubs.org
Another significant trend is the move towards solvent-free or aqueous reaction media. The synthesis of oleylamidopropyldimethylamine oxide, a structurally related amine oxide, has been successfully demonstrated in isopropanol (B130326) and even without a solvent, reducing the reliance on volatile organic compounds (VOCs). nih.gov The development of continuous flow reactors for N-oxide synthesis represents a major innovation in processing. nih.gov These systems offer enhanced safety, better temperature control, and higher throughput compared to traditional batch reactors, aligning with the goals of process intensification and sustainable chemical manufacturing.
Furthermore, the feedstock for the amine precursor is shifting from petrochemical-based sources to renewable oleochemicals derived from plant and animal fats. nih.govmdpi.com This bio-based approach not only reduces the carbon footprint of this compound production but also aligns with the growing demand for sustainable and biodegradable consumer products.
Table 1: Comparison of Green Oxidation Methods for Tertiary Amine N-Oxides
| Oxidant System | Catalyst/Mediator | Key Advantages | Relevant Findings |
| Hydrogen Peroxide (H₂O₂) | Flavin | Mild reaction conditions, high selectivity, environmentally friendly oxidant. acs.org | Rate enhancement observed compared to non-catalyzed reactions. google.com |
| Hydrogen Peroxide (H₂O₂) | Carbon Dioxide (CO₂) | Forms highly reactive peroxymonocarbonate in situ, >400-fold rate increase. nih.govacs.org | Economical method, pure N-oxides obtained in aqueous media. acs.org |
| Molecular Oxygen (O₂) | Ruthenium Trichloride (B1173362) | High atom economy, uses air as the ultimate oxidant. researchgate.netasianpubs.org | Efficient conversion of various tertiary amines to N-oxides in excellent yields. asianpubs.org |
| Hydrogen Peroxide (H₂O₂) | Tungstate-exchanged LDH | Heterogeneous catalyst, recyclable, quantitative yields at room temperature. researchgate.net | A green process demonstrating high reaction rates in water. researchgate.net |
Note: LDH refers to Layered Double Hydroxide.
Advanced Mechanistic Studies Combining In Situ Spectroscopy and Computational Modeling
A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing synthesis and designing new applications. Future research is increasingly integrating sophisticated analytical techniques with powerful computational tools to unravel these complex processes in unprecedented detail.
In situ spectroscopic methods, such as infrared (IR) spectroscopy, are being employed to monitor reactions in real-time. This allows for the identification of transient intermediates and provides crucial data for kinetic modeling. For example, in the C–H arylation of N-oxides, in situ IR has been used to identify key intermediates like benzenediazonium (B1195382) and triazene (B1217601) compounds, offering a clearer picture of the reaction pathway. asianpubs.org For N-oxide synthesis, spectroscopic analysis is fundamental for characterization. The N⁺–O⁻ bond exhibits a characteristic vibration band around 930-970 cm⁻¹ in IR spectra, while NMR spectroscopy reveals a downfield shift for the protons and carbons adjacent to the N-oxide group compared to the parent amine. nih.govliverpool.ac.uk
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the energetics and mechanisms of N-oxide chemistry. mdpi.com DFT calculations can be used to determine N-O bond dissociation enthalpies, predict reaction barriers, and model transition states, providing insights that are difficult to obtain experimentally. nih.govmdpi.com For instance, computational studies have been used to explore the [3 + 2] cycloaddition reactions of tertiary amine N-oxides, establishing a mechanistic framework that explains the observed selectivity and reactivity. researchgate.net These models are vital for understanding how factors like solvent, temperature, and catalyst structure influence the reaction outcome, thereby guiding the rational design of more efficient synthetic protocols.
The combination of these techniques is leading to a more comprehensive understanding of the entire reaction landscape, from the initial interaction of reactants to the formation of the final product. This knowledge is essential for transitioning from empirical process development to a more predictive and design-oriented approach for the synthesis and application of this compound.
Exploration of Novel Catalytic Roles and Reagent Design
While often the target of synthesis, the N-oxide group itself possesses unique reactivity that is being increasingly exploited in the design of new catalysts and reagents. Future research is focused on moving beyond the traditional use of amine N-oxides as simple stoichiometric oxidants to leveraging them in more sophisticated catalytic cycles and as precursors for reactive intermediates.
A well-established role for amine N-oxides is as co-oxidants in metal-catalyzed oxidation reactions, such as the Ley-Griffith (TPAP) oxidation of alcohols and the Sharpless asymmetric dihydroxylation. asianpubs.orgwikipedia.org In these processes, the N-oxide regenerates the active high-valent metal catalyst, allowing it to be used in catalytic amounts. alfa-chemistry.com Emerging research explores the use of N-oxides as direct oxygen atom transfer agents to generate highly reactive metal-oxyl species. For example, reacting a copper(I) complex with a dimethylaniline N-oxide was shown to form a putative high-valent copper-oxyl species capable of hydroxylating strong C-H bonds. nih.gov
The development of chiral N-oxides as asymmetric catalysts is a particularly active area. The nucleophilic oxygen atom of the N-oxide can act as a Lewis base to activate substrates, particularly organosilicon reagents, enabling a range of enantioselective transformations. mdpi.com Chiral N,N'-dioxide ligands, synthesized from common amino acids, have been shown to coordinate with various metal ions to form effective catalysts for asymmetric reactions. rsc.org
Furthermore, tertiary amine N-oxides are being used as precursors to generate other reactive species. For instance, they can be converted into azomethine ylides, which can then participate in [3 + 2] cycloaddition reactions to form complex nitrogen-containing heterocyclic structures, providing a novel route to valuable 1,2-diamines. acs.org This demonstrates the potential for designing new synthetic methodologies where this compound or similar structures serve not as the final product, but as a key intermediate reagent.
Development of Engineered N-Oxide Structures for Tailored Material Science Applications
The distinct polarity and hydrogen-bonding capability of the N-oxide group make it an attractive functional moiety for the design of advanced materials. Research is now focused on engineering the molecular architecture of N-oxide-containing compounds, such as this compound, to create polymers, gels, and nanoparticles with tailored, stimuli-responsive properties.
One of the most promising areas is the development of "smart" polymers. By incorporating tertiary amine oxide groups into polymer chains, materials can be created that respond to specific environmental triggers. mdpi.com For example, polymers containing N-oxide groups have been shown to be hypoxia-responsive. In low-oxygen environments, characteristic of solid tumors, enzymes can reduce the N-oxide to a tertiary amine. This conversion changes the polarity and charge of the polymer, which can be used to trigger the release of a therapeutic agent specifically at the target site. mdpi.comnih.gov
The self-assembly of N-oxide compounds is another key research avenue. Low-molecular-weight gelators based on pyridyl-N-oxide amides have been shown to form supramolecular gels. mdpi.com The N-oxide moiety in these structures is highly sensitive to the presence of external ions, allowing the gelation process to be turned "on" or "off," making them suitable for applications as sensors or dynamic scaffolds. mdpi.com
In the realm of biomaterials, zwitterionic polymers containing tertiary amine oxides are gaining significant attention for their antifouling properties. These materials resist the non-specific adsorption of proteins and other biomolecules, a critical feature for medical implants, drug delivery vehicles, and biosensors. mdpi.com The ability to engineer the structure of this compound and its polymeric derivatives allows for precise control over their physical and chemical properties, paving the way for their use in a wide array of high-performance material science applications.
Table 2: Applications of Engineered N-Oxide Materials
| Material Type | Key Structural Feature | Stimulus/Property | Emerging Application |
| N-Oxide Polymers | Hypoxia-responsive N-oxide groups | Enzymatic reduction in low-oxygen environments | Targeted drug delivery in cancer therapy. mdpi.comnih.gov |
| Supramolecular Gels | Pyridyl-N-oxide amide gelators | Presence of salts/ions | Chemical sensors, dynamic scaffolds. mdpi.com |
| Zwitterionic Polymers | Tertiary amine oxide side chains | Antifouling surface properties | Non-fouling coatings for medical devices, drug delivery. mdpi.com |
| Nanoparticles/Micelles | Self-assembly of N-oxide block copolymers | pH, redox potential | Controlled release systems, enhanced tumor penetration. mdpi.com |
Investigations into Environmental Remediation Strategies Involving Amine N-Oxides
The unique chemical properties of amine N-oxides, particularly their surfactant nature and chemical reactivity, are being explored for novel environmental remediation strategies. Research in this area focuses on both leveraging their functionality for pollutant removal and understanding their environmental fate to ensure their sustainable use.
As amphiphilic molecules, long-chain amine oxides like this compound can form micelles in aqueous solutions, a property that is useful for soil washing and enhanced oil recovery. These micelles can encapsulate hydrophobic organic pollutants, such as hydrocarbons from oil spills, increasing their solubility in water and facilitating their removal from contaminated soil or water. ijeat.org
A significant emerging application is in carbon capture technology. Tertiary amine N-oxides, such as 4-methylmorpholine (B44366) N-oxide (MMNO), have been identified as robust sorbents for capturing carbon dioxide (CO₂) from flue gas. chemistryviews.org Unlike traditional amines used for this purpose, N-oxides are less volatile, noncorrosive, and more stable. They capture CO₂ under humid conditions by forming a hydrogen-bond-stabilized bicarbonate species and can be regenerated at lower temperatures, making the process more energy-efficient. chemistryviews.org
Crucial to any environmental application is an understanding of the compound's biodegradability. Studies on various amine oxide surfactants have shown that they are often readily biodegradable under aerobic conditions. nih.govresearchgate.net However, biodegradability can vary significantly with molecular structure, especially under anaerobic conditions. For example, while some fatty amine oxides inhibit biogas production, cocamidopropylamine oxide was found to be significantly biodegraded anaerobically. nih.gov Future research will continue to investigate the biodegradation pathways of specific amine oxides like this compound to fully assess their environmental profile and optimize their use in remediation technologies.
Q & A
Basic: What are the recommended methods for synthesizing and characterizing N,N-Dimethylnonylamine N-oxide?
Methodological Answer:
Synthesis typically involves oxidation of N,N-dimethylnonylamine using hydrogen peroxide or ozone under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) to confirm the N-oxide structure via chemical shifts at δ 3.0–3.5 ppm for methyl groups adjacent to the oxidized nitrogen. Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) validate molecular weight and functional groups (e.g., N-O stretch at ~950 cm⁻¹). Purity assessment via high-performance liquid chromatography (HPLC) with UV detection is critical, especially for applications in protein biochemistry .
Advanced: How can researchers assess the DNA-reactive mutagenicity potential of this compound?
Methodological Answer:
Use (quantitative) structure–activity relationship [(Q)SAR] models with substructure alerts for aromatic N-oxides. Computational tools like Leadscope’s expert-rule-based system can identify mutagenic subclasses (e.g., benzo[c][1,2,5]oxadiazole 1-oxide). Experimental validation via Ames tests with Salmonella typhimurium strains (TA98, TA100) under metabolic activation (S9 mix) is recommended. Note that while general aromatic N-oxide alerts may be downgraded, specific subclasses remain mutagenic, necessitating subclass-specific analysis .
Advanced: What experimental design considerations are critical for studying this compound in membrane protein extraction?
Methodological Answer:
Optimize detergent concentration (typically 1–2% w/v) to balance solubilization efficiency and protein stability. Use dynamic light scattering (DLS) to monitor micelle size and stability. Include controls with alternative detergents (e.g., lauryl maltoside) to assess specificity. Post-extraction, validate protein functionality via circular dichroism (CD) spectroscopy or activity assays. Document buffer pH (7.0–8.5) and ionic strength (e.g., 150 mM NaCl) to minimize denaturation .
Advanced: How should researchers resolve contradictions in toxicity data for this compound?
Methodological Answer:
Address discrepancies by standardizing test conditions:
- In vitro vs. in vivo: Account for metabolic differences using hepatic microsomal preparations (e.g., S9 fraction) in vitro.
- Cell lines: Use multiple cell types (e.g., HepG2, HEK293) to assess tissue-specific toxicity.
- Dosage: Conduct dose-response curves (0.1–10 mM) to identify thresholds for cytotoxic effects.
Cross-validate findings with orthogonal assays (e.g., MTT for viability, LDH for membrane integrity) .
Advanced: What methodologies are used to study the role of this compound in enhancing pollutant biodegradation?
Methodological Answer:
Employ soil slurry reactors with spiked pollutants (e.g., polycyclic aromatic hydrocarbons) and monitor degradation via gas chromatography-mass spectrometry (GC-MS). Measure surfactant-enhanced bioavailability using equilibrium partitioning theory. Include controls without surfactant to quantify biodegradation acceleration. Assess microbial community shifts via 16S rRNA sequencing to identify keystone degraders .
Advanced: How can structure–activity relationship (SAR) analysis predict the biological activity of this compound derivatives?
Methodological Answer:
Generate SAR fingerprints by hierarchically clustering substructures (e.g., alkyl chain length, N-oxide position). Use public databases (e.g., PubChem, ChEMBL) and proprietary datasets to correlate substructures with bioactivity. Machine learning models (e.g., random forest) can prioritize derivatives for synthesis. Validate predictions with in vitro assays targeting specific pathways (e.g., oxidative stress response) .
Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) in selected reaction monitoring (SRM) mode offers high sensitivity (LOQ ~10 µg/kg). For environmental samples, employ solid-phase extraction (SPE) with C18 cartridges. Validate recovery rates (≥80%) using isotopically labeled internal standards (e.g., d₃-N,N-Dimethylnonylamine N-oxide) .
Advanced: How to design experiments investigating cellular uptake mechanisms of this compound?
Methodological Answer:
Use transporter-deficient cell lines (e.g., OCT1-knockout HEK293) and wild-type controls. Measure intracellular accumulation via LC-MS/MS over time (0–24 h). Inhibit endocytosis (e.g., chloroquine for lysosomal trapping) to differentiate passive vs. active transport. Cross-reference with proteomics data to identify candidate transporters .
Basic: What protocols ensure safe handling and storage of this compound?
Methodological Answer:
Store under inert gas (argon) at 4°C in airtight containers to prevent hygroscopic degradation. Use PPE (nitrile gloves, goggles) to avoid skin/eye contact (H314/H318). For spills, neutralize with weak acids (e.g., 1 M acetic acid) and absorb with vermiculite. Dispose via incineration following EPA guidelines .
Advanced: How to evaluate the reactivity of this compound with biomolecules?
Methodological Answer:
Perform NMR titration experiments to detect binding interactions (e.g., with albumin). Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry. For redox reactivity, measure superoxide radical generation via cytochrome c reduction assays. Computational docking (e.g., AutoDock Vina) can predict interaction sites on target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
